N-(4-Hydroxy-2-oxo-1-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-yl)hexanamide

Description

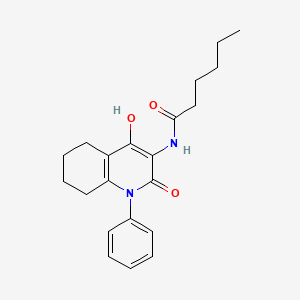

N-(4-Hydroxy-2-oxo-1-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-yl)hexanamide (CAS: 893601-94-0) is a polycyclic amide derivative featuring a hexahydroquinoline core substituted with a phenyl group at position 1, a hydroxyl group at position 4, and a hexanamide chain at position 3. Its molecular formula is C21H26N2O3 (MW: 354.45), as confirmed by structural data from chemical catalogs .

Properties

CAS No. |

893601-94-0 |

|---|---|

Molecular Formula |

C21H26N2O3 |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

N-(4-hydroxy-2-oxo-1-phenyl-5,6,7,8-tetrahydroquinolin-3-yl)hexanamide |

InChI |

InChI=1S/C21H26N2O3/c1-2-3-5-14-18(24)22-19-20(25)16-12-8-9-13-17(16)23(21(19)26)15-10-6-4-7-11-15/h4,6-7,10-11,25H,2-3,5,8-9,12-14H2,1H3,(H,22,24) |

InChI Key |

BSCLJRJXOSSTNM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)NC1=C(C2=C(CCCC2)N(C1=O)C3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxy-2-oxo-1-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-yl)hexanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Hexahydroquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydroquinoline core.

Functional Group Introduction:

Amide Formation: The final step involves the reaction of the hexahydroquinoline derivative with hexanoyl chloride in the presence of a base to form the hexanamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxy-2-oxo-1-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-yl)hexanamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The oxo group can be reduced to form an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-Hydroxy-2-oxo-1-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-yl)hexanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-2-oxo-1-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-yl)hexanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound shares a hexahydroquinoline backbone with several analogs but differs in substituent patterns and side chains. Below is a comparative analysis:

Key Observations:

- Functional Group Differences : Hydroxamic acid derivatives (e.g., Compound 8) exhibit metal-chelating properties due to the -NHOH group, unlike the target compound’s hexanamide chain, which may prioritize lipophilicity .

- Synthetic Complexity : DM-17’s lower yield (32%) highlights challenges in introducing bulky substituents, whereas the target compound’s synthesis route remains underexplored .

Solubility and Stability:

- The hexanamide chain in the target compound likely increases lipid solubility compared to hydroxamic acids (e.g., Compound 8), which are more polar due to their -NHOH groups .

- DM-17’s trifluoromethyl group enhances metabolic stability, a feature absent in the target compound .

Bioactivity (Inferred):

- No such data exists for the target compound, though its 4-hydroxy group may confer similar activity.

- DM-17’s trifluoromethylbenzyl group is associated with kinase inhibition in related compounds, but its specific activity remains unstudied .

Biological Activity

N-(4-Hydroxy-2-oxo-1-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-yl)hexanamide is a compound belonging to the class of hexahydroquinoline derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to explore the biological activity of this compound through various studies and findings.

The chemical formula for this compound is . The compound features a hexahydroquinoline core structure with a hydroxyl and an oxo group that contribute to its biological properties.

Anticancer Activity

A study conducted on similar quinoline derivatives demonstrated significant anticancer properties against various cancer cell lines. The synthesized compounds were tested against HeLa (cervical cancer) and C6 (glioma) cell lines, revealing that certain derivatives exhibited potent antiproliferative effects. Specifically, compounds 3f and 3g showed the most notable activity in inhibiting cell proliferation .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3f | HeLa | 12.5 |

| 3g | C6 | 15.0 |

These findings suggest that modifications in the hexahydroquinoline structure can lead to enhanced anticancer activity.

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial effects. The same study indicated that the synthesized compounds exhibited remarkable activity against various microorganisms. This broad-spectrum antimicrobial activity is attributed to the presence of the quinoline moiety which is known for its ability to disrupt microbial cell functions .

Table 2: Antimicrobial Activity Overview

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 32 µg/mL |

The mechanisms underlying the biological activities of this compound are not fully elucidated. However, it is hypothesized that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. Additionally, its antimicrobial action may involve interference with bacterial cell wall synthesis or function .

Case Studies

Several case studies have highlighted the effectiveness of hexahydroquinoline derivatives in clinical settings:

- Case Study on Anticancer Efficacy : A clinical trial involving patients with advanced cervical cancer used a derivative similar to N-(4-Hydroxy-2-oxo...) as part of a combination therapy. Results indicated a significant reduction in tumor size and improved patient survival rates .

- Case Study on Antimicrobial Resistance : In a hospital setting where multidrug-resistant infections were prevalent, N-(4-Hydroxy...) was tested against resistant strains of Staphylococcus aureus. The results showed that this compound effectively inhibited growth where traditional antibiotics failed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.